molecular formula C7H7BrO2S B1425450 Methyl 2-(2-bromothiophen-3-yl)acetate CAS No. 683251-61-8

Methyl 2-(2-bromothiophen-3-yl)acetate

Cat. No.: B1425450
CAS No.: 683251-61-8
M. Wt: 235.1 g/mol
InChI Key: VRQKIUDOIMNBNZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromothiophen-3-yl)acetate is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 2-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromothiophen-3-yl)acetate can be synthesized through several methods. One common approach involves the bromination of thiophene derivatives followed by esterification. For instance, 2-bromothiophene can be reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromothiophen-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to different functionalized thiophenes .

Scientific Research Applications

Methyl 2-(2-bromothiophen-3-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorothiophen-3-yl)acetate
  • Methyl 2-(2-fluorothiophen-3-yl)acetate
  • Methyl 2-(2-iodothiophen-3-yl)acetate

Uniqueness

Methyl 2-(2-bromothiophen-3-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific synthetic applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

methyl 2-(2-bromothiophen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-10-6(9)4-5-2-3-11-7(5)8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQKIUDOIMNBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683251-61-8
Record name methyl 2-(2-bromothiophen-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the above ester (10.00 g, 64.02 mmol) in THF (100 mL) was added NBS (11.40 g, 64.02 mmol). The resulting mixture was refluxed for two and a half hours. The solvent was removed in vacuo. MPLC purification (Hex:EtOAc/9:1) of the residue gave methyl 2-(2-bromothiophen-3-yl)acetate as a colorless oil (14.55 g, 97%). 1H NMR (400 MHz, CDCl3) δ 7.25 (d, J=5.6 Hz, 1H). 6.93 (d, J=5.6 Hz, 1H), 3.72 (s, 3H), and 3.64 (s, 2H).
Name
ester
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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